molecular formula C15H18ClNO B2858764 1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride CAS No. 68770-54-7

1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride

Cat. No.: B2858764
CAS No.: 68770-54-7
M. Wt: 263.77
InChI Key: KOCWZIFYFUVHHT-UHFFFAOYSA-N
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Description

1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride is a type of activated phenethylamine . It is used in the perfluorooctanesulfonic acid-catalyzed Pictet-Spengler reaction and also in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .


Synthesis Analysis

The synthesis of this compound involves several steps. It is used in the perfluorooctanesulfonic acid-catalyzed Pictet-Spengler reaction . It is also used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling . The exact synthesis process may vary depending on the specific requirements of the reaction.


Molecular Structure Analysis

The molecular formula of this compound is C9H13NO . The molecular weight is 151.209 g/mol . The InChI Key is WJBMRZAHTUFBGE-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is used in various chemical reactions. It is used in the perfluorooctanesulfonic acid-catalyzed Pictet-Spengler reaction . It is also used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 187.67 . It is insoluble in water .

Scientific Research Applications

Synthesis and Antidepressant Activity

A study focused on the synthesis of derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine, including compounds with methoxy substituents, showed potential antidepressant activities. These derivatives were evaluated for their ability to inhibit rat brain imipramine receptor binding and the uptake of neurotransmitters, suggesting their utility in researching antidepressant agents (Yardley et al., 1990).

Optical Resolution in Drug Synthesis

Research into enantiomerically pure 1-(3-methoxyphenyl)ethylamine involved its optical resolution with mandelic acid, highlighting its importance as an intermediate in the synthesis of new phenyl carbamate drugs. This process underscores the compound's significance in the development of pharmaceuticals with high stereochemical purity (Sakai et al., 1993).

Corrosion Inhibition Efficiency

A study on α-aminophosphonic acids, including derivatives of methoxyphenyl methylamino methylphosphonate, demonstrated their efficiency as corrosion inhibitors for mild steel in acidic solutions. This application points to the compound's potential utility in material science and engineering to enhance the durability of metals (Djenane et al., 2019).

Analgesic Activity Research

Optically pure isomers of 1-aryl-2-phenylethylamines, related structurally to 1-phenyl-2-(3-methoxyphenyl)ethylamine, were synthesized and evaluated for their analgesic activity. This research contributes to the understanding of the structure-activity relationship in the development of new analgesic drugs (Takahashi et al., 1983).

Monoamine Oxidase Inhibition

The compound's structure is relevant to studies on monoamine oxidase inhibitors, with research indicating that alkyl or hydroxy substituents in the benzene ring enhance anti-monoamine oxidase activity. Such studies are crucial for developing treatments for disorders associated with monoamine neurotransmitter imbalances (McCoubrey, 1959).

Safety and Hazards

1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride is classified as a dangerous substance. It has the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P305+P351+P338 .

Mechanism of Action

Target of Action

1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride, also known as 3-Methoxyphenethylamine , is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It’s known that the compound has been used in various chemical reactions, such as the perfluorooctanesulfonic acid catalyzed pictet-spengler reaction . The specifics of its interaction with its targets and the resulting changes are subject to further scientific investigation.

Biochemical Pathways

It has been used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling , suggesting it may play a role in these biochemical pathways. More research is needed to fully understand the downstream effects of these interactions.

Result of Action

It’s known that the compound has been used in various chemical reactions

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-17-14-9-5-6-12(10-14)11-15(16)13-7-3-2-4-8-13;/h2-10,15H,11,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCWZIFYFUVHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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